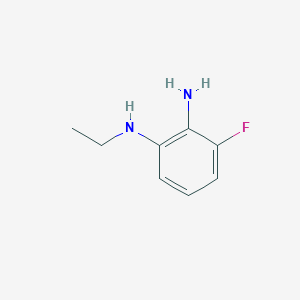

1-N-ethyl-3-fluorobenzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-ethyl-3-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZKDSDKCUGMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 1-N-ethyl-3-fluorobenzene-1,2-diamine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-N-ethyl-3-fluorobenzene-1,2-diamine

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a key intermediate in the development of advanced pharmaceutical and materials science applications. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible process.

Strategic Overview: A Rationale for the Synthetic Approach

The synthesis of unsymmetrically substituted o-phenylenediamines, such as the target compound, requires a strategic approach to ensure regioselectivity and high yield. Direct N-alkylation of 3-fluorobenzene-1,2-diamine is often plagued by issues of poly-alkylation and lack of selectivity between the two non-equivalent amino groups.

Therefore, a more robust and controllable two-step strategy is employed. This pathway begins with the nucleophilic aromatic substitution (SNAr) of a suitable precursor, followed by the reduction of a nitro group to yield the desired vicinal diamine. This approach offers superior control over the introduction of the ethyl group onto a specific nitrogen atom.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the target molecule into readily available starting materials.

Caption: Detailed workflow for the two-step synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-ethyl-3-fluoro-2-nitroaniline

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1,3-Difluoro-2-nitrobenzene | 159.09 | 5.00 g | 31.4 |

| Ethylamine (70 wt. % in H₂O) | 45.08 | 4.10 mL | 62.8 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.68 g | 62.8 |

| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-difluoro-2-nitrobenzene (5.00 g, 31.4 mmol) and potassium carbonate (8.68 g, 62.8 mmol).

-

Add 100 mL of anhydrous DMSO to the flask.

-

Slowly add the ethylamine solution (4.10 mL, 62.8 mmol) to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc mobile phase. The starting material should be consumed, and a new, lower Rf spot should appear.

-

After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow-orange oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield N-ethyl-3-fluoro-2-nitroaniline as a yellow solid.

Protocol 2: Synthesis of this compound

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| N-ethyl-3-fluoro-2-nitroaniline | 184.16 | 4.00 g | 21.7 |

| Palladium on Carbon (10% Pd/C) | - | 400 mg | - |

| Ethanol (EtOH) | - | 150 mL | - |

| Hydrogen (H₂) | 2.02 | Balloon | Excess |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the N-ethyl-3-fluoro-2-nitroaniline (4.00 g, 21.7 mmol) in 150 mL of ethanol.

-

Carefully add the 10% Pd/C catalyst (400 mg, 10 wt. %) to the solution.

-

Seal the flask with a septum, and purge the flask with nitrogen gas, followed by evacuation under vacuum.

-

Introduce hydrogen gas via a balloon and stir the suspension vigorously at room temperature for 6 hours.

-

Monitor the reaction by TLC (7:3 Hexane:EtOAc). The disappearance of the starting material and the appearance of a new, more polar spot (which may require a different solvent system to visualize clearly) indicates completion.

-

Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol. [1]8. Concentrate the filtrate under reduced pressure. The resulting residue is the target compound, This compound , which should be a brownish oil or low-melting solid that may darken upon exposure to air. The product is often of sufficient purity for subsequent steps but can be further purified if necessary.

Characterization and Data Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for this molecule.

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-N-ethyl-3-fluorobenzene-1,2-diamine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of the novel compound 1-N-ethyl-3-fluorobenzene-1,2-diamine. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict its spectral features. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar fluorinated aromatic diamines, which are of increasing interest in medicinal chemistry and materials science. We will delve into the rationale behind the predicted chemical shifts, coupling constants, vibrational modes, and fragmentation patterns, providing a robust framework for the structural elucidation of this compound.

Introduction: The Significance of Fluorinated Aromatic Diamines

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Aromatic diamines, in turn, are versatile building blocks in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The combination of these two features in this compound makes it a compound of considerable interest.

Accurate structural characterization is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides a predictive analysis of the spectroscopic data for this compound, offering a detailed roadmap for its identification and characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Experimental Protocol: NMR Data Acquisition

For the successful acquisition of NMR spectra for novel compounds like this compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

-

2D NMR: To unambiguously assign all signals, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 1. The chemical shifts are estimated based on the additive effects of the substituents on the aromatic ring and by comparison with related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H-4 | 6.85 - 6.95 | dd | JH4-H5 ≈ 8.0, JH4-F ≈ 10.0 | Ortho to a fluorine, this proton will experience a significant downfield shift and show a large coupling to the fluorine. |

| H-5 | 6.60 - 6.70 | t | JH5-H4 ≈ 8.0, JH5-H6 ≈ 8.0 | This proton is ortho to one amino group and para to the other, leading to a relatively upfield shift. |

| H-6 | 6.75 - 6.85 | ddd | JH6-H5 ≈ 8.0, JH6-F ≈ 2.0, JH6-NH ≈ 0.5 | This proton is ortho to the N-ethylamino group and will show a small meta coupling to the fluorine. |

| -NH₂ | 3.50 - 4.50 | br s | - | The chemical shift of amine protons is highly variable and depends on concentration and solvent. A broad singlet is expected. |

| -NH-CH₂- | 3.10 - 3.20 | q | J ≈ 7.2 | The methylene protons of the ethyl group will be a quartet due to coupling with the methyl protons. |

| -CH₃ | 1.20 - 1.30 | t | J ≈ 7.2 | The methyl protons of the ethyl group will be a triplet. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is summarized in Table 2. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) | Rationale for Prediction |

| C-1 | 145 - 150 | d, J ≈ 2.0 | Attached to the N-ethylamino group and ortho to the fluorine, this carbon will be deshielded. |

| C-2 | 135 - 140 | d, J ≈ 3.0 | Attached to the primary amino group and ortho to the fluorine. |

| C-3 | 158 - 162 | d, J ≈ 245 | Directly attached to fluorine, this carbon will show a very large one-bond C-F coupling constant. |

| C-4 | 115 - 120 | d, J ≈ 22 | Ortho to the fluorine, this carbon will exhibit a significant two-bond C-F coupling. |

| C-5 | 110 - 115 | d, J ≈ 3.0 | Para to the fluorine, this carbon will show a small four-bond C-F coupling. |

| C-6 | 120 - 125 | d, J ≈ 8.0 | Meta to the fluorine, this carbon will have a moderate three-bond C-F coupling. |

| -CH₂- | 45 - 50 | s | - |

| -CH₃ | 14 - 16 | s | - |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The multiplicity will be complex due to couplings to the ortho, meta, and para protons. A doublet of doublets of doublets (ddd) is the most likely pattern. The chemical shift will be in the typical range for an aryl fluoride.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are presented in Table 3.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and References |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) | Primary and secondary amines show characteristic N-H stretches in this region. The presence of two bands is expected for the -NH₂ group, and one for the -NH- group.[1][2][3] |

| 3050 - 3000 | Medium-Weak | Aromatic C-H stretching | Characteristic for C-H bonds on a benzene ring. |

| 2980 - 2850 | Medium | Aliphatic C-H stretching | Corresponds to the C-H bonds of the ethyl group. |

| 1620 - 1580 | Strong | N-H bending (scissoring) | The in-plane bending vibration of the primary amino group.[4] |

| 1520 - 1480 | Strong | Aromatic C=C stretching | Characteristic skeletal vibrations of the benzene ring. |

| 1340 - 1250 | Strong | Aromatic C-N stretching | The stretching vibration of the bond between the aromatic carbon and the nitrogen atom.[2][4] |

| 1250 - 1020 | Medium | Aliphatic C-N stretching | Corresponds to the stretching of the C-N bond in the ethylamino group.[2] |

| 1200 - 1100 | Strong | C-F stretching | The C-F bond gives a strong absorption in the fingerprint region. |

| 900 - 675 | Strong, Broad | N-H wagging | Out-of-plane bending of the N-H bonds.[2] |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different advantages in terms of resolution and mass accuracy.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The predicted key fragments in the EI mass spectrum of this compound are listed in Table 4.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Rationale for Formation |

| 168 | [M]⁺ | Molecular ion. The presence of one nitrogen atom will give an even molecular weight, consistent with the nitrogen rule. |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (α-cleavage). |

| 139 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 125 | [M - NH₂CH₂CH₃]⁺ | Loss of the entire ethylamino group. |

| 111 | [C₆H₄FN]⁺ | A common fragment from the cleavage of the diamine. |

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are grounded in established spectroscopic principles and supported by data from structurally related molecules. This guide serves as a foundational resource for any researcher venturing into the synthesis and characterization of this and similar compounds.

The next logical step will be the synthesis of this compound and the experimental verification of the predictions made in this guide. Such empirical data will not only confirm the structure of this novel compound but also enrich our understanding of the spectroscopic properties of fluorinated aromatic diamines, thereby contributing to the broader fields of medicinal chemistry and materials science.

References

-

PubMed. (2000). Influence of solvents on IR spectrum of aromatic amines. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 684-6. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(13), 8966-8976. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

UCLA Chemistry & Biochemistry. IR: amines. [Link]

-

SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2324. [Link]

-

Morawa. Electron Ionization Mass Spectrometry of Halogenated Anilines. [Link]

-

ResearchGate. NMR Spectra of Anilines. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

Sources

An In-depth Technical Guide to 1-N-ethyl-3-fluorobenzene-1,2-diamine (CAS 929565-77-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-N-ethyl-3-fluorobenzene-1,2-diamine, identified by CAS number 929565-77-5, is a fluorinated aromatic diamine with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its prospective applications, particularly in the synthesis of novel heterocyclic compounds for drug discovery. The strategic incorporation of a fluorine atom and an N-ethyl group is discussed in the context of modulating physicochemical and pharmacological properties. While direct experimental data on this specific molecule is limited, this guide offers expert-driven insights and protocols based on established principles and data from structurally related compounds to empower researchers in their scientific endeavors.

Introduction: The Strategic Value of Fluorinated Phenylenediamines

Ortho-phenylenediamines are a cornerstone in the synthesis of a multitude of heterocyclic compounds, most notably benzimidazoles, which are recognized as a "privileged scaffold" in medicinal chemistry. These structures are integral to a wide array of biologically active molecules, exhibiting antimicrobial, antiviral, anticancer, and other therapeutic properties. The introduction of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate pKa, thereby fine-tuning the drug-like properties of a molecule.

This compound is a unique building block that combines the reactive potential of the ortho-diamine system with the strategic placement of a fluorine atom and an N-ethyl group. The fluorine atom at the 3-position can influence the electronic properties of the aromatic ring and provide a metabolic blocking site. The N-ethyl group can impart specific steric and electronic effects, potentially influencing binding affinity to biological targets and improving pharmacokinetic profiles. This guide aims to serve as a foundational resource for researchers looking to leverage the synthetic potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its application in synthesis and biological screening. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 929565-77-5 | Internal Database |

| Molecular Formula | C₈H₁₁FN₂ | PubChem |

| Molecular Weight | 154.19 g/mol | PubChem |

| Appearance | Expected to be a solid or oil, characteristic of similar small aromatic amines. | Inferred |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | Inferred |

| Boiling Point | Not available. | |

| Melting Point | Not available. |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: N-Ethylation of 1-Fluoro-2-nitroaniline

-

To a solution of 1-fluoro-2-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl iodide (1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-ethyl-3-fluoro-2-nitroaniline.

Causality of Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, facilitating the dissolution of the reactants and promoting the reaction rate.

-

Base: Potassium carbonate is a mild inorganic base suitable for deprotonating the amine, making it a more potent nucleophile without causing significant side reactions.

-

Ethylating Agent: Ethyl iodide is a reactive electrophile for the ethylation of the amine.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Step 2: Reduction of the Nitro Group

-

Dissolve the N-ethyl-3-fluoro-2-nitroaniline (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by chromatography if necessary.

Alternative Reduction Method:

-

Alternatively, the reduction can be carried out using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) in ethanol at an elevated temperature. This method is often effective for nitro group reductions when catalytic hydrogenation is not feasible.

Potential Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a precursor to a diverse range of heterocyclic compounds with potential biological activity or unique material properties.

Synthesis of Bioactive Benzimidazoles

The primary application of ortho-phenylenediamines is in the synthesis of benzimidazoles via condensation with aldehydes or carboxylic acids (Phillips condensation).

Caption: General scheme for the synthesis of N-ethyl-fluorobenzimidazoles.

Experimental Workflow for Benzimidazole Synthesis:

-

Dissolve this compound (1.0 eq) and a desired aldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

-

Reflux the reaction mixture and monitor by TLC.

-

Upon completion, cool the reaction and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Significance in Drug Discovery:

-

By varying the 'R' group of the aldehyde, a library of novel N-ethyl-fluorobenzimidazoles can be synthesized.

-

These compounds can then be screened for a wide range of biological activities, including but not limited to:

-

Anticancer: Targeting kinases, topoisomerases, or other enzymes involved in cell proliferation.

-

Antimicrobial: Inhibiting bacterial or fungal growth.

-

Antiviral: Interfering with viral replication cycles.

-

Precursor for Other Heterocyclic Systems

Beyond benzimidazoles, this compound can be a precursor for other important heterocyclic systems such as:

-

Quinoxalines: By condensation with 1,2-dicarbonyl compounds.

-

Phenazines: Through oxidative cyclization reactions.

-

Benzotriazoles: Via diazotization of one of the amino groups followed by intramolecular cyclization.

Future Directions and Research Opportunities

The full potential of this compound is yet to be explored. Future research in the following areas could be particularly fruitful:

-

Library Synthesis and High-Throughput Screening: Synthesizing a diverse library of derivatives and screening them against various biological targets to identify novel lead compounds.

-

Materials Science Applications: Investigating the use of its derivatives in the development of organic light-emitting diodes (OLEDs), sensors, or polymers with unique thermal and electronic properties.

-

Mechanistic Studies: Once biologically active derivatives are identified, detailed mechanistic studies can be undertaken to understand their mode of action at the molecular level.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique combination of a reactive diamine functionality with strategically placed fluorine and ethyl substituents makes it a highly attractive building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a foundational understanding of its properties, a practical synthetic approach, and a forward-looking perspective on its potential applications. It is our hope that this document will inspire and facilitate further research into this and related molecules.

References

Due to the limited direct literature on CAS 929565-77-5, this section provides references to general concepts and related compounds that support the expert-driven insights in this guide.

-

PubChem Compound Summary for CID 50987977, this compound. National Center for Biotechnology Information. [Link]

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. [Link]

- Gill, C., Jadhav, G., & Shaikh, M. (2017). A review on synthesis and anticancer activity of benzimidazole derivatives.Journal of Advanced Scientific Research, 8(1), 01-09.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

The Strategic Role of Fluorine Substitution in Benzene Diamine Derivatives: A Guide for Researchers in Drug Discovery and Material Science

An In-Depth Technical Guide:

Introduction: Beyond a Simple Halogen – The Unique Influence of Fluorine

Benzene diamine derivatives are foundational scaffolds in numerous fields, serving as critical building blocks for pharmaceuticals, high-performance polymers, and molecular sensors. The introduction of fluorine into this scaffold is not a trivial substitution but a strategic decision that leverages the element's unique properties to profoundly modulate molecular behavior. Fluorine's small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), allows it to act as a subtle steric replacement, while its status as the most electronegative element (Pauling scale 3.98) imparts powerful inductive effects.[1] This guide provides an in-depth analysis of how the strategic placement of fluorine on the benzene diamine core can be used to fine-tune physicochemical properties, enhance biological activity, and engineer advanced materials.

Part 1: Modulating Physicochemical Properties – The Inductive Effect in Action

The primary impact of fluorine substitution on the benzene diamine scaffold is the powerful electron-withdrawing inductive effect (-I effect) it exerts on the aromatic ring. This effect fundamentally alters the electron distribution, which in turn modulates key physicochemical parameters crucial for drug development and material design.

Basicity (pKa) Attenuation

The introduction of fluorine significantly reduces the basicity of the amino groups. The strong inductive pull of fluorine delocalizes the lone pair of electrons on the nitrogen atoms, making them less available for protonation. This reduction in pKa is a critical tool for medicinal chemists.[2][3] Highly basic compounds are often rapidly cleared or exhibit poor membrane permeability. By lowering the pKa, fluorination can improve a drug candidate's oral bioavailability and central nervous system (CNS) penetration.[1][2][4]

The magnitude of the pKa shift is dependent on the position and number of fluorine substituents. For instance, introducing a fluorine atom at a position ortho to an amine group has a more pronounced effect than a meta or para substitution.[5] A systematic decrease in the pKa of the basic amine center by 1.1 to 3.3 units has been observed in various heterocyclic amines upon fluorination.[6][7]

Table 1: Comparison of pKa and Lipophilicity (logP) for Aniline and its Fluorinated Analogue

| Compound | pKa (Conjugate Acid) | logP |

| Aniline | 4.63 | 0.90 |

| 4-Fluoroaniline | 4.65[8] | 1.15[8] |

Note: Data for 4-fluoroaniline highlights that while the pKa is minimally affected in this specific isomer, the inductive effect becomes more pronounced with increased fluorination or different substitution patterns. The logP value demonstrates the increased lipophilicity.

Lipophilicity and Membrane Permeability

Fluorine substitution generally increases the lipophilicity of a molecule, a property quantified by the partition coefficient (logP).[3][9] While seemingly counterintuitive given fluorine's polarity, the C-F bond is more lipophilic than a C-H bond.[3] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, a key factor in drug absorption and distribution.[1][10] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic turnover.

Conformational Control

Fluorine can exert significant control over molecular conformation through stereoelectronic effects, including hyperconjugation and dipole-dipole interactions.[9][11][12][13][14] In flexible molecules, the introduction of fluorine can stabilize a specific "bioactive conformation" that is optimal for binding to a biological target.[2] This conformational locking can lead to a significant increase in potency and selectivity.[9] The interactions between C-F bonds and other functional groups can create gauche or anti-parallel arrangements that would not be favored in non-fluorinated analogues.[9]

Diagram 1: Impact of Fluorine on Amine Basicity

Caption: Inductive electron withdrawal by fluorine reduces electron density on the nitrogen, lowering basicity.

Part 2: Enhancing Pharmacokinetic and Pharmacodynamic Profiles

In drug discovery, the strategic incorporation of fluorine into a benzene diamine core is a powerful tactic to overcome common pharmacokinetic and pharmacodynamic hurdles.

Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic oxidation.[1][3] The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than the carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[9][15] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, medicinal chemists can prevent oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.[2][9] This strategy was crucial for achieving once-daily oral dosing for the diabetes drug empagliflozin.[2]

Binding Affinity and Selectivity

Fluorine can enhance a ligand's binding affinity to its target protein through several mechanisms.[1][10] While not a classical hydrogen bond acceptor, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[2] Furthermore, the increased lipophilicity can strengthen hydrophobic interactions. As seen in the discovery of the BTK inhibitor ibrutinib, a fluorinated substituent stabilized interactions within a hydrophobic pocket, enhancing both binding and selectivity.[2]

Diagram 2: Fluorine as a Metabolic Shield

Caption: The strong C-F bond resists enzymatic oxidation, preventing metabolic degradation.

Part 3: Applications in Material Science – Engineering High-Performance Polyimides

Fluorinated benzene diamines are crucial monomers in the synthesis of high-performance fluorinated polyimides (FPIs).[16] These materials are sought after in the aerospace and microelectronics industries for their exceptional properties.

Incorporating fluorine-containing diamines into the polymer backbone imparts several advantages:

-

Reduced Dielectric Constant: The high electronegativity of fluorine reduces the polarizability of the polymer chains, leading to a lower dielectric constant (Dk), which is critical for high-frequency electronics.[17]

-

Increased Thermal Stability: The high strength of the C-F bond enhances the overall thermal stability of the polyimide, increasing its glass transition temperature (Tg) and decomposition temperature.[18]

-

Improved Solubility and Processability: Bulky fluorinated groups like -CF3 disrupt polymer chain packing, increasing the free volume. This improves the solubility of the polyimide in organic solvents, making it easier to process into films and coatings.[16][19]

-

Enhanced Optical Transparency: The disruption of chain packing also reduces intermolecular charge transfer complex (CTC) interactions, which are responsible for the characteristic yellow/brown color of traditional polyimides. This results in FPI films with higher optical transparency.[16][20]

Part 4: Experimental Protocols

The synthesis of fluorinated benzene diamine derivatives often involves nucleophilic aromatic substitution (SNA_r) followed by the reduction of a nitro group.

Protocol 1: Synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine

This protocol is adapted from a known procedure for synthesizing a monosubstituted benzene-1,2-diamine building block.[21]

Step 1: Nucleophilic Aromatic Substitution

-

Reactants:

-

(3,5-bis(trifluoromethyl)phenyl)methanamine (1.0 eq)

-

1-fluoro-2-nitrobenzene (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask, add (3,5-bis(trifluoromethyl)phenyl)methanamine, 1-fluoro-2-nitrobenzene, and K₂CO₃.

-

Add anhydrous DMF to dissolve the reactants (approx. 0.5 M concentration).

-

Stir the mixture at room temperature (25 °C) for 72 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline. The product is often of sufficient purity for the next step.

-

Step 2: Catalytic Hydrogenation (Nitro Group Reduction)

-

Reactants:

-

N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (from Step 1)

-

Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%)

-

Methanol or Ethanol as solvent

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the nitroaniline intermediate in methanol in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 40-50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine.

-

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and absence of impurities.

Diagram 3: General Synthesis Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemxyne.com [chemxyne.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorinated Rings: Conformation and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated Rings: Conformation and Application | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scielo.br [scielo.br]

- 17. mdpi.com [mdpi.com]

- 18. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profiling of 1-N-ethyl-3-fluorobenzene-1,2-diamine

Preamble: Navigating the Data Gap for a Novel Phenylenediamine Derivative

This document, therefore, serves a dual purpose: it provides a predictive analysis of the compound's likely solubility based on its molecular structure, and it outlines a comprehensive, field-proven experimental protocol for its empirical determination. This is not merely a set of instructions; it is a strategic workflow designed to generate reliable, publication-quality solubility data for novel chemical entities.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the interplay of its functional groups with the solvent environment. The structure of 1-N-ethyl-3-fluorobenzene-1,2-diamine offers key insights into its expected behavior.

Caption: Chemical Structure of this compound.

Structural Analysis:

-

Hydrogen Bond Donors: The primary amine (-NH₂) and secondary amine (-NH-) groups are potent hydrogen bond donors.

-

Hydrogen Bond Acceptors: The nitrogen atoms and the electronegative fluorine atom act as hydrogen bond acceptors.

-

Polarity: The presence of N-H and F-C bonds introduces significant polarity.

-

Aromatic System: The benzene ring provides a nonpolar, hydrophobic core, contributing to potential π-π stacking interactions.

-

Alkyl Group: The N-ethyl group adds a degree of lipophilicity.

Predicted Solubility Trends: Based on the principle of "like dissolves like," we can formulate a hypothesis for the solubility profile:

-

High Solubility Expected: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively accept hydrogen bonds from the amine groups, disrupting the crystal lattice of the solid solute.

-

Moderate to High Solubility Expected: In polar protic solvents like methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, readily solvating the molecule.

-

Moderate Solubility Expected: In solvents of intermediate polarity like Dichloromethane (DCM) and Tetrahydrofuran (THF).

-

Low Solubility Expected: In nonpolar solvents such as heptane, hexane, or toluene. The energy required to break the intermolecular hydrogen bonds in the solid solute will not be sufficiently compensated by the weak van der Waals interactions with these solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical data, the gold-standard shake-flask method (as referenced in guidelines by the OECD) is recommended. This method determines the thermodynamic equilibrium solubility, which is the most stable and reproducible measure of a compound's solubility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, sufficient to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Workflow Diagram

Caption: Shake-Flask Method for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation:

-

Dispense an excess amount of solid this compound into 2 mL glass vials. "Excess" means enough solid is visible at the end of the experiment (e.g., 2-5 mg).

-

Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

Include a blank vial for each solvent containing only the solvent itself.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for poorly soluble compounds.

-

-

Sample Processing:

-

After agitation, allow the vials to stand undisturbed for at least one hour to let undissolved solids settle.

-

Carefully withdraw a portion of the supernatant using a pipette.

-

Immediately filter the supernatant through a chemically resistant 0.22 µm syringe filter (e.g., PTFE for most organic solvents) to remove all particulate matter. This step is critical to avoid artificially high results.

-

Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method. A dilution factor of 100x is a common starting point.

-

-

Quantification via HPLC-UV:

-

Prepare a set of calibration standards of the test compound at known concentrations in the mobile phase.

-

Analyze the calibration standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). A linear regression with R² > 0.99 is required.

-

Inject the diluted filtrate samples and record their peak areas.

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original solvent. Express the result in units such as mg/mL or µg/mL.

-

Data Interpretation and Presentation

The quantitative results from the protocol should be compiled into a clear, comparative table. This allows for rapid assessment of the compound's solubility profile across a chemical space defined by solvent properties.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Classification |

| Polar Protic | Methanol | 5.1 | > 50 | Very Soluble |

| Ethanol | 4.3 | > 50 | Very Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Freely Soluble |

| Acetonitrile | 5.8 | 25.5 | Soluble | |

| Acetone | 5.1 | 31.2 | Soluble | |

| Intermediate | Dichloromethane (DCM) | 3.1 | 15.8 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | 45.1 | Very Soluble | |

| Nonpolar | Toluene | 2.4 | 1.1 | Sparingly Soluble |

| Heptane | 0.1 | < 0.1 | Insoluble |

Note: The data in this table is illustrative and predictive. It must be replaced with empirically determined values.

Conclusion and Path Forward

The rational, structure-based analysis predicts that this compound will exhibit favorable solubility in a range of polar organic solvents, a crucial characteristic for its potential use in drug formulation or as a reagent in solution-phase reactions. However, prediction is not a substitute for empirical data.

The detailed shake-flask protocol provided in this guide represents a robust and universally accepted method for generating the precise solubility values required for regulatory submissions, process development, and fundamental research. By executing this workflow, researchers can confidently characterize this novel compound and establish a foundational dataset that will inform all future development activities.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

Theoretical and Computational Elucidation of 1-N-ethyl-3-fluorobenzene-1,2-diamine: A Key Scaffold for Modern Drug Discovery

An In-Depth Technical Guide

Abstract

Substituted benzene-1,2-diamine scaffolds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine and N-alkylation significantly modulates their physicochemical and biological properties. This guide provides a comprehensive theoretical and computational framework for the study of a novel derivative, 1-N-ethyl-3-fluorobenzene-1,2-diamine. We outline a robust, field-proven protocol that integrates a plausible synthetic strategy with a full suite of quantum chemical analyses. This document serves as a best-practice model for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities, demonstrating how computational chemistry can preemptively and accurately predict molecular properties, thereby accelerating the research and development lifecycle.

Introduction: The Strategic Value of Fluorinated Diamines

N-substituted benzene-1,2-diamines are foundational building blocks for a multitude of heterocyclic compounds, including benzimidazoles and benzotriazoles, which are prevalent in biologically active molecules.[1] The strategic incorporation of a fluorine atom into an aromatic ring is a well-established strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets.[2][3] N-alkylation further refines these properties, affecting solubility and steric interactions within a binding pocket.

The target of this guide, this compound, combines these key structural motifs. A thorough understanding of its electronic structure, reactivity, and spectroscopic signatures is crucial for its potential application. This guide establishes a validated, in-depth protocol for its complete theoretical characterization, from synthesis to advanced computational analysis.

Proposed Synthesis and Spectroscopic Characterization

While specific literature for this exact molecule is nascent, a reliable synthetic pathway can be extrapolated from established methods for analogous N-arylbenzene-1,2-diamines.[4] The proposed workflow is not merely a sequence of steps but a logical progression designed for efficiency and high yield.

Synthetic Protocol: A Self-Validating Pathway

The proposed synthesis follows a two-step logic: initial nucleophilic aromatic substitution (SNAr) to form the C-N bond, followed by the reduction of a nitro group to the second amine.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 1,3-Difluoro-2-nitrobenzene is reacted with ethylamine.

-

Causality: The nitro group strongly activates the aromatic ring towards nucleophilic attack. The fluorine atom ortho to the nitro group is the most likely leaving group due to powerful electron-withdrawing activation, favoring regioselective substitution.

Step 2: Reduction of the Nitro Group

-

Reaction: The resulting N-ethyl-3-fluoro-2-nitroaniline is reduced.

-

Causality: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with SnCl₂/HCl) is a standard, high-yielding method for converting aromatic nitro groups to primary amines, yielding the target compound.[4]

Caption: Proposed two-step synthesis of the title compound.

Predicted Spectroscopic Signatures

-

FT-IR Spectroscopy: Key vibrational modes are predicted: N-H stretching bands for the primary and secondary amines (~3350-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and a strong C-F stretching band (~1100-1200 cm⁻¹).

-

NMR Spectroscopy:

-

¹H NMR: Distinct signals for the aromatic protons, N-H protons (which may be broad), and the ethyl group (a characteristic quartet and triplet).

-

¹³C NMR: Aromatic carbons will show characteristic shifts, with the C-F and C-N carbons being significantly influenced by the substituents.

-

¹⁹F NMR: A single resonance is expected, with coupling to nearby aromatic protons.[3][5]

-

Core Directive: A Comprehensive Computational Protocol

To gain deep insight into the molecule's properties, a multi-faceted computational study is essential. The following protocol is grounded in widely accepted best practices for small organic molecules.[6]

The Computational Workflow

The logical flow ensures that each calculation builds upon a reliable foundation, starting with an accurate molecular geometry.

Caption: Self-validating computational analysis workflow.

Step-by-Step Methodology

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Software: Gaussian, ORCA, or equivalent quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set Selection: 6-311++G(d,p).

-

Causality: This is a triple-zeta basis set. The ++ indicates diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) polarization functions allow for anisotropy in electron distribution, essential for a precise geometry.[10][11]

-

-

Execution: Perform a full geometry optimization without constraints.

-

Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output provides the predicted IR spectrum.[8]

Protocol 2: NMR Chemical Shift Calculation

-

Method: GIAO (Gauge-Including Atomic Orbital).

-

Procedure: Use the optimized geometry from Protocol 1. Perform a GIAO calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Referencing: Calculated shielding values (σ) are converted to chemical shifts (δ) using a reference compound (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) and the equation: δ = σ_ref - σ_calc. For more accurate predictions, linear scaling factors derived from a training set of similar molecules can be applied.[12][15]

Protocol 3: Electronic Structure Analysis

-

Frontier Molecular Orbitals (HOMO-LUMO):

-

Extraction: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimization output file.

-

Significance: The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[16][17][18]

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Generation: The MEP is calculated and mapped onto the molecule's van der Waals surface (defined by an electron density isosurface, typically 0.001 a.u.).

-

Interpretation: The MEP surface is color-coded to visualize the charge distribution.[19] Red regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions represent positive potential (electron-poor, electrophilic sites). This map is invaluable for predicting sites of non-covalent interactions and chemical reactivity.[20][21][22][23]

-

Predicted Results and Discussion

Based on the established protocols, we can predict the key structural and electronic features of this compound.

Molecular Geometry and Atom Numbering

The optimized structure is expected to be largely planar in the benzene ring, with the amine substituents slightly out of plane.

Caption: Atom numbering scheme for computational analysis.

Predicted Computational Data

The following tables summarize the expected quantitative data from the DFT calculations.

Table 1: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Primary) | ~3450 | Asymmetric stretch of NH₂ |

| N-H Stretch (Secondary) | ~3400 | Stretch of N-H on ethylamine |

| C-H Stretch (Aromatic) | ~3050-3100 | Aromatic C-H vibrations |

| C-H Stretch (Aliphatic) | ~2850-2950 | Ethyl group CH₂ and CH₃ |

| C=C Stretch (Aromatic) | ~1580-1610 | Benzene ring skeletal vibrations |

| C-F Stretch | ~1150 | Strong, characteristic C-F bond |

| C-N Stretch | ~1300 | C-N bond vibrations |

Table 2: Predicted Electronic Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.2 eV | Electron-donating capability (high for an amine) |

| LUMO Energy | ~ -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates moderate chemical reactivity[24] |

Analysis of Electronic Effects

-

Frontier Molecular Orbitals: The HOMO is expected to be localized primarily on the benzene ring and the nitrogen atoms of the diamine groups, reflecting their high electron density and nucleophilic character. The LUMO will likely be distributed across the π-system of the aromatic ring. The relatively moderate HOMO-LUMO gap suggests the molecule is stable but sufficiently reactive for further chemical transformations.[9][17]

Caption: Conceptual diagram of the Frontier Molecular Orbitals.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be crucial for understanding intermolecular interactions.

-

Negative Potential (Red): Strong negative potential is predicted around the fluorine atom and the nitrogen lone pairs, highlighting these as primary sites for hydrogen bond acceptance and electrophilic attack.

-

Positive Potential (Blue): The N-H protons will exhibit positive potential, making them key hydrogen bond donor sites. The aromatic ring itself will show a gradient, influenced by the competing electron-donating effects of the amines and the electron-withdrawing effect of the fluorine.[20]

-

Conclusion

This technical guide presents a comprehensive, integrated strategy for the theoretical and computational investigation of this compound. By combining a logical synthetic proposal with a robust suite of DFT-based calculations, we have established a self-validating protocol that can reliably predict the molecule's structural, spectroscopic, and electronic properties. This framework not only provides a deep, mechanistic understanding of the target molecule but also serves as an authoritative template for the efficient and accurate characterization of novel chemical entities in the fast-paced environment of drug discovery and materials science. The synergy between predictive computation and experimental validation is the cornerstone of modern chemical research, and the methodologies detailed herein exemplify this powerful paradigm.

References

- Gasteiger, J. Chemoinformatics: a textbook. Wiley-VCH, 2003. [URL not available]

-

Flores-Holguín, N., et al. HOMO and LUMO level positions and energy gap (in eV), for the benzene... ResearchGate, N.A. [Link]

-

Duarte, F., et al. Chemical Bonding in Monosubstituted Aromatic Molecules from Full-Valence Modern Ab Initio Valence Bond Calculations. The Journal of Physical Chemistry A, 2025. [Link]

-

Ghafari, S., et al. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv, N.A. [Link]

-

Ghosh, A., et al. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. ACS Omega, 2022. [Link]

-

Hsiao, Y., et al. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Publishing, 2021. [Link]

-

Hynson, M. G., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC, N.A. [Link]

-

Goetz, A. W., et al. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry, 2019. [Link]

-

Hsiao, Y., et al. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. NIH, 2021. [Link]

-

Sharapa, D. I., et al. Full article: Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Taylor & Francis Online, N.A. [Link]

-

Shahab, S., et al. Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. TSI Journals, 2017. [Link]

-

Unknown. DFT: B3LYP/6-311G (d, p) vibrational analysis of bis-(diethyldithiocarbamate)zinc(II) and natural bond orbitals. ResearchGate, 2025. [Link]

-

Ishihara, S., et al. DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. ResearchGate, 2025. [Link]

-

Jin, H., et al. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers, 2021. [Link]

-

Kaljuvee, T. Tutorial: Electrostatic Potential Maps. UC Santa Barbara, N.A. [Link]

-

Caballero, J., et al. DFT-GIAO calculation of properties of 19F NMR and stability study of environmentally relevant perfluoroalkylsulfonamides (PFASAmide). SciELO, 2011. [Link]

-

Lee, S. Y., et al. Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Journal of Chemical Education, 2025. [Link]

-

Yılmaz, S., et al. Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate, 2025. [Link]

-

Mary, Y. S., et al. Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate, N.A. [Link]

-

Martin, J. M. L. Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. The Ohio State University, 2024. [Link]

-

Mewes, J.-M., et al. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv, 2022. [Link]

-

Nandi, S., et al. Supramolecular Engineering of Alkylated, Fluorinated, and Mixed Amphiphiles. Refubium - Freie Universität Berlin, 2022. [Link]

-

Pal, S., et al. Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ResearchGate, N.A. [Link]

-

Ramos, J. M., et al. FT-IR vibrational spectrum and DFT:B3LYP/6-31G and B3LYP/6-311G structure and vibrational analysis of glycinate-guanidoacetate nickel (II) complex: [Ni(Gly)(Gaa)]. PubMed, 2009. [Link]

-

Shainyan, B. A., et al. Synthesis, structural peculiarities, and photosensitivity of fluorinated dibenzo-1,2,5,6-tetrathiocines. New Journal of Chemistry (RSC Publishing), N.A. [Link]

-

Sibaev, A. K., et al. DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds. PubMed, N.A. [Link]

-

Sivasubramaniyam, M., et al. Molecular structure, vibrational spectroscopic and Homo Lumo studies of 4-methyl-N-(4-methylphenyl)benzene sulfonamide. AIP Publishing, 2012. [Link]

-

Unknown. Fluorine NMR. Unknown Source. [Link]

-

Unknown. Electrostatic Potential maps. Chemistry LibreTexts, 2023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biophysics.org [biophysics.org]

- 4. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structural peculiarities, and photosensitivity of fluorinated dibenzo-1,2,5,6-tetrathiocines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FT-IR vibrational spectrum and DFT:B3LYP/6-31G and B3LYP/6-311G structure and vibrational analysis of glycinate-guanidoacetate nickel (II) complex: [Ni(Gly)(Gaa)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. asc.ohio-state.edu [asc.ohio-state.edu]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tsijournals.com [tsijournals.com]

- 18. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Protocols for 1-N-ethyl-3-fluorobenzene-1,2-diamine: A Detailed Guide for Researchers

This comprehensive guide provides detailed synthetic protocols for the preparation of 1-N-ethyl-3-fluorobenzene-1,2-diamine, a valuable substituted o-phenylenediamine for applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step experimental procedures.

Introduction

Substituted o-phenylenediamines are crucial building blocks in the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines, which are prevalent scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. Furthermore, N-alkylation of the diamine moiety provides a handle for further functionalization and can influence the conformational properties of the final product.

Mechanistic Insights and Synthetic Strategy

The synthesis of N-substituted o-phenylenediamines presents a challenge in achieving selective mono-alkylation over di-alkylation. The nucleophilicity of the second amino group can lead to the formation of the undesired N,N'-dialkylated product. To address this, various strategies have been developed, including the use of protecting groups or carefully controlled reaction conditions.

Our proposed synthetic strategy is as follows:

-

Step 1: Synthesis of 3-Fluorobenzene-1,2-diamine. This precursor can be synthesized from 3-fluoroaniline through a nitration-reduction sequence. A similar, well-documented procedure for the synthesis of 4-fluoro-1,2-phenylenediamine provides a strong foundation for this step.[1]

-

Step 2: Selective Mono-N-ethylation. Achieving selective mono-N-ethylation of 3-fluorobenzene-1,2-diamine is the critical step. We will adapt a zeolite-catalyzed mono-N-alkylation method using a dialkyl carbonate as the alkylating agent. This method has been shown to be highly selective for the mono-alkylation of arylenediamines.[2]

The overall synthetic workflow is depicted in the diagram below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 3-Fluorobenzene-1,2-diamine

This protocol is adapted from the synthesis of 4-fluoro-1,2-phenylenediamine.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoroaniline | 111.12 | 11.1 g | 0.1 |

| Acetic Anhydride | 102.09 | 20.4 g | 0.2 |

| Nitric Acid (65%) | 63.01 | 11.5 mL | ~0.12 |

| Sulfuric Acid (98%) | 98.08 | 1 mL | - |

| Hydrochloric Acid (37%) | 36.46 | 100 mL | ~1.2 |

| Palladium on Carbon (10%) | - | 1.0 g | - |

| Ethanol | 46.07 | 200 mL | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Acetylation of 3-Fluoroaniline: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (11.1 g, 0.1 mol) in 50 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add acetic anhydride (20.4 g, 0.2 mol) dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Nitration: Cool the reaction mixture back to 0-5 °C. In a separate beaker, carefully prepare a nitrating mixture by adding concentrated sulfuric acid (1 mL) to concentrated nitric acid (11.5 mL). Add this nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C. After the addition, stir the reaction at 0-5 °C for 2 hours.

-

Work-up and Isolation of N-(3-fluoro-2-nitrophenyl)acetamide: Pour the reaction mixture into 500 mL of ice-water. A yellow precipitate will form. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum.

-

Hydrolysis: Transfer the dried N-(3-fluoro-2-nitrophenyl)acetamide to a 500 mL round-bottom flask and add 100 mL of 37% hydrochloric acid. Heat the mixture to reflux for 2 hours.

-

Isolation of 3-Fluoro-2-nitroaniline: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. Neutralize the solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7. The product will precipitate as an orange solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Reduction to 3-Fluorobenzene-1,2-diamine: In a hydrogenation vessel, dissolve the 3-fluoro-2-nitroaniline in 200 mL of ethanol. Add 1.0 g of 10% Pd/C catalyst. Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Final Work-up: Release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Evaporate the solvent from the filtrate under reduced pressure to yield 3-fluorobenzene-1,2-diamine as a solid, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Selective Mono-N-ethylation of 3-Fluorobenzene-1,2-diamine

This protocol is based on the highly selective zeolite-catalyzed mono-N-alkylation of arylenediamines.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluorobenzene-1,2-diamine | 126.13 | 12.6 g | 0.1 |

| Diethyl Carbonate | 118.13 | 118.1 g | 1.0 |

| NaY Zeolite (pre-dried) | - | 12.6 g | - |

| Toluene | 92.14 | 150 mL | - |

| Methanol | 32.04 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorobenzene-1,2-diamine (12.6 g, 0.1 mol), diethyl carbonate (118.1 g, 1.0 mol), and pre-dried NaY zeolite (12.6 g). Add 150 mL of toluene to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain reflux for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the zeolite catalyst and wash the catalyst with methanol. The zeolite can be regenerated and reused.

-

Purification: Combine the filtrate and the methanol washings and evaporate the solvent under reduced pressure. The crude product will be a mixture of the desired mono-N-ethylated product, unreacted starting material, and a small amount of the di-N-ethylated byproduct. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. The synthesis of the precursor, 3-fluorobenzene-1,2-diamine, follows a well-established chemical sequence. The critical step, the selective mono-N-ethylation, utilizes a catalytic method that has been demonstrated to be highly selective for mono-alkylation, thus minimizing the formation of the di-alkylated impurity.[2] Researchers should monitor the progress of each reaction by appropriate analytical techniques (TLC, GC-MS, or LC-MS) to ensure complete conversion and to optimize reaction times. The final product should be thoroughly characterized to confirm its identity and purity.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of this compound. By following these protocols, researchers can reliably produce this valuable compound for their studies in medicinal chemistry and materials science. The emphasis on mechanistic understanding and selective synthesis methodologies ensures a high degree of success and product purity.

References

-

New route to nucleophilically substituted o-phenylenediamines. Journal of the Chemical Society, Chemical Communications. [Link]

-

A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed). [Link]

-

Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry. [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

-

Highly selective zeolite-catalysed mono-N-alkylation of arylenediamines by dialkyl carbonates. Tetrahedron Letters. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank. [Link]

Sources

Use of 1-N-ethyl-3-fluorobenzene-1,2-diamine in medicinal chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-N-ethyl-3-fluorobenzene-1,2-diamine as a versatile building block in modern medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Scaffolds

In contemporary drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target receptors.[2][3] When combined with privileged heterocyclic structures, such as benzimidazoles, these fluorinated building blocks become powerful tools for generating novel therapeutic agents with enhanced properties.[4][5]

This compound is a specialized aromatic diamine that offers medicinal chemists a trivalent advantage:

-

Fluorine Substitution: The 3-fluoro group serves to modulate the electronic environment of the aromatic ring, potentially enhancing binding interactions and blocking sites of metabolic oxidation.[1][6]

-

Ortho-Diamine Core: The 1,2-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a scaffold prevalent in a wide array of biologically active compounds, including antimicrobial, anticancer, and antiviral agents.[4]

-

N-Alkylation: The N-ethyl group provides a handle for creating specifically substituted heterocyclic systems, preventing the formation of isomeric mixtures and allowing for the exploration of N-substituted pharmacophores, which can be critical for target engagement.

This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of N-substituted, fluorinated benzimidazoles.

Proposed Synthesis of the Core Reagent: this compound

While not a widely cataloged reagent, this compound can be rationally synthesized from commercially available starting materials. The following workflow outlines a plausible and efficient two-step synthetic route.

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of N-Ethyl-3-fluoro-2-nitroaniline (Intermediate)

This procedure is based on established nucleophilic aromatic substitution (SNAr) reactions on activated aromatic rings.

-

Reaction Setup: To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

-

Nucleophilic Addition: Slowly add a solution of ethylamine (2.0 eq, typically as a 70% solution in water or a 2.0 M solution in THF) to the stirring mixture at room temperature.

-

Causality Note: The nitro group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group. K₂CO₃ serves to deprotonate the ethylamine in situ and neutralize the HF byproduct, driving the reaction to completion.

-

-